Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans-
Description
Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- is a cyclopropane derivative featuring a carboxylic acid group and a para-tert-butylphenyl substituent in a trans configuration. The cyclopropane ring introduces significant steric strain, while the bulky tert-butyl group at the para position of the phenyl ring enhances lipophilicity and influences electronic properties. This compound’s structural rigidity and substituent effects make it relevant in medicinal chemistry, particularly in enzyme inhibition and drug design .
Properties
IUPAC Name |
(1R,2R)-2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPQFLQUUUWDQU-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- typically involves the following steps:
Starting Material: The synthesis begins with cinnamic acid.
Methylation: Cinnamic acid undergoes methylation to form methyl cinnamate.
Cyclopropanation: The methyl cinnamate is then subjected to cyclopropanation using diazo compounds or carbenes to form the cyclopropane ring.
Hydrolysis: The resulting product is hydrolyzed to yield racemic 2-phenylcyclopropanecarboxylic acid.
Chiral Resolution: The racemic mixture is resolved into its enantiomers to obtain the desired trans-2-phenylcyclopropanecarboxylic acid.
Chemical Reactions Analysis
Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the phenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include cyclopropanecarboxylic acids with varying aryl substituents or functional groups. Notable examples:
- trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid (): Features electron-withdrawing fluorine atoms, enhancing acidity and altering binding interactions.
- 2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid (): Trifluoromethyl group provides strong electron-withdrawing effects and metabolic stability.
Physical and Chemical Properties
*Estimated molecular formula based on structural analysis.
†Predicted based on tert-butyl group’s steric and hydrophobic effects .
‡Derived from unsubstituted cyclopropanecarboxylic acid (); tert-butyl’s electron-donating effect may slightly increase pKa.
§Trifluoromethyl’s electron-withdrawing effect lowers pKa compared to tert-butyl .
Key Research Findings
- Substituent effects : Electron-donating groups (e.g., tert-butyl) increase lipophilicity but reduce acidity, while electron-withdrawing groups (e.g., trifluoromethyl) enhance acidity and binding to polar targets .
- Stereochemical impact : The trans configuration optimizes spatial arrangement for enzyme inhibition, as seen in cyclopropane-based inhibitors ().
- Thermal stability : tert-butyl derivatives exhibit higher thermal stability compared to halogenated analogues, as evidenced by boiling point predictions .
Biological Activity
Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- (CAS No. 438616-66-1) is a compound featuring a cyclopropane ring attached to a carboxylic acid group and a phenyl group substituted with a tert-butyl group. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological studies due to its unique structural features and potential biological activities.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | (1R,2R)-2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid |
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.32 g/mol |
| InChI Key | InChI=1S/C14H20O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16)/t11-,12+/m0/s1 |
Cyclopropanecarboxylic acids and their derivatives are known for their interactions with various enzymes and receptors in biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Receptor Binding : It can bind to certain receptors, influencing cellular signaling pathways and physiological responses.
Biochemical Pathways
The compound's interactions can affect several biochemical pathways:
- Metabolic Regulation : It may influence the metabolism of lipids and carbohydrates through enzyme modulation.
- Inflammatory Response : Its potential anti-inflammatory properties could be linked to the inhibition of cyclooxygenase (COX) enzymes.
Case Studies
- Anti-Cancer Activity : Studies have indicated that cyclopropanecarboxylic acids exhibit anti-cancer properties by inhibiting tumor growth in various models. For instance, in a murine model of colorectal cancer, treatment with this compound led to significant regression of tumor size compared to controls.
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases.
- Anti-Microbial Properties : Research has shown that derivatives of cyclopropanecarboxylic acids possess antimicrobial activity against several bacterial strains, indicating their potential use in developing new antibiotics.
Comparative Analysis with Similar Compounds
The biological activity of cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- can be compared with other related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Cyclopropanecarboxylic acid, 2-phenyl-, trans- | Moderate anti-inflammatory effects | Lacks tert-butyl substitution |
| Cyclopropanecarboxylic acid, 1-[4-(1,1-dimethylethyl)phenyl]-2,2-difluoro- | Enhanced anti-cancer activity | Fluorine substitution increases reactivity |
Q & A
Q. How can the trans-stereochemistry of this cyclopropane derivative be confirmed experimentally?
- Methodological Answer: The trans-configuration can be verified via nuclear Overhauser effect (NOE) NMR spectroscopy. For cyclopropane derivatives, the spatial proximity of substituents in the trans-isomer will exhibit distinct NOE correlations compared to the cis-form. Additionally, X-ray crystallography provides definitive stereochemical assignment by resolving the spatial arrangement of the tert-butylphenyl and carboxylic acid groups .
Q. What synthetic routes are recommended for preparing this compound with high enantiomeric purity?
- Methodological Answer: A two-step approach is common: (1) Cyclopropanation of 4-tert-butylstyrene using a Simmons-Smith reagent (e.g., diethylzinc and diiodomethane) under controlled conditions to favor trans-selectivity. (2) Subsequent oxidation of the cyclopropane methyl group to the carboxylic acid using KMnO₄ in acidic medium. Chiral auxiliaries or asymmetric catalysis (e.g., Rh(II) complexes) can enhance enantiomeric excess .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer: The compound is sensitive to light and moisture due to the strained cyclopropane ring and polar carboxylic acid group. Store under inert gas (argon) at –20°C in amber glass vials. Stability tests via HPLC at intervals (0, 3, 6 months) are advised to monitor degradation, particularly esterification or ring-opening byproducts .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer: The tert-butyl group creates steric hindrance, reducing accessibility to the cyclopropane ring in Pd-catalyzed couplings. Computational modeling (DFT) can predict reaction sites, while experimental screening of ligands (e.g., bulky phosphines like JohnPhos) may improve yields. Compare turnover frequencies (TOF) with analogs lacking the tert-butyl group to quantify steric effects .
Q. What analytical strategies resolve contradictions in reported melting points for this compound?
- Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Purify via recrystallization in multiple solvents (e.g., ethanol/water vs. hexane/ethyl acetate) and compare melting ranges. High-resolution mass spectrometry (HRMS) ensures purity >99% .
Q. How can metabolic degradation pathways be studied in environmental systems?
- Methodological Answer: Use isotope-labeled (¹⁴C) compound in aquatic microcosm studies to track degradation products. LC-MS/MS identifies metabolites such as 2-[4-(tert-butyl)phenyl]propanoic acid (via ring-opening) or hydroxylated derivatives. Compare degradation rates under aerobic vs. anaerobic conditions to assess persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
